5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrazole ring substituted with an amino group at the 5-position, an isopropylphenyl group at the 1-position, and a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of anhydrous tin (IV) chloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization with dicarbonyl compounds to form fused heterocyclic systems.
Common Reagents and Conditions:
Anhydrous Tin (IV) Chloride: Used as a catalyst in cyclization reactions.
Dicarbonyl Compounds: React with the pyrazole derivative to form fused heterocycles.
Major Products Formed:
Pyrazolo[3,4-b]pyridines: Formed through cyclization reactions with dicarbonyl compounds.
Scientific Research Applications
Chemistry:
Ligands for Catalysis: Nitrogen-containing heterocycles like 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can serve as ligands in metal-catalyzed reactions.
Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of pyrazole compounds have been studied as selective inhibitors of phosphodiesterases, which are enzymes involved in various physiological processes.
Antiviral and Antimicrobial Agents: Compounds containing pyrazole moieties have shown potential as antiviral and antimicrobial agents.
Industry:
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit phosphodiesterases by binding to their active sites, thereby modulating various cellular processes .
Comparison with Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the isopropyl group.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of an isopropylphenyl group.
Uniqueness: The presence of the isopropylphenyl group in 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-9(2)10-3-5-12(6-4-10)17-13(15)11(7-14)8-16-17/h3-6,8-9H,15H2,1-2H3 |
InChI Key |
QVGYSLPAHYVSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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